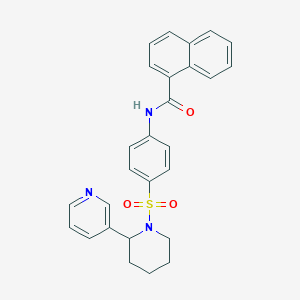

N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

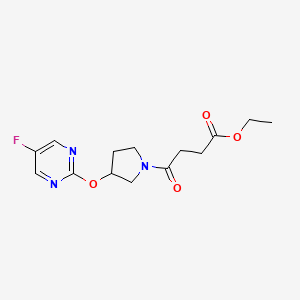

“N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide” is a sulfonamide in which the nitrogen is the piperidinyl nitrogen of a 2-(pyridin-3-yl)piperidin-1-yl group and the sulfonyl sulfur carries a 4-acetamidophenyl substituent .

Synthesis Analysis

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . These derivatives were evaluated for their efficacy to inhibit in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model .Molecular Structure Analysis

The molecular structure of “N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide” is characterized by a sulfonamide group where the nitrogen is the piperidinyl nitrogen of a 2-(pyridin-3-yl)piperidin-1-yl group and the sulfonyl sulfur carries a 4-acetamidophenyl substituent .Chemical Reactions Analysis

The novel piperidine analogues synthesized were found to efficiently block the formation of blood vessels in vivo in the CAM model . They also exhibited differential migration and band intensities in DNA binding/cleavage assays .科学的研究の応用

Anti-Tubercular Activity

N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant anti-tubercular effects with low inhibitory concentrations (IC50). Notably, some compounds demonstrated efficacy without being toxic to human cells .

作用機序

The mechanism of action of these compounds seems to be related to their ability to inhibit angiogenesis and induce DNA cleavage . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents by exerting both anti-angiogenic and cytotoxic effects .

将来の方向性

The future directions for research on “N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide” could involve further exploration of its anti-angiogenic and DNA cleavage activities . Additionally, more research could be conducted to understand the influence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain on the compound’s potency as an anticancer agent .

特性

IUPAC Name |

N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3S/c31-27(25-11-5-8-20-7-1-2-10-24(20)25)29-22-13-15-23(16-14-22)34(32,33)30-18-4-3-12-26(30)21-9-6-17-28-19-21/h1-2,5-11,13-17,19,26H,3-4,12,18H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNRQYFGILVJNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2560199.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)

![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)

![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)